Macrolactin Z
CAS No.: 1426299-59-3
Cat. No.: VC3180749
Molecular Formula: C29H40O8
Molecular Weight: 516.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1426299-59-3 |
---|---|
Molecular Formula | C29H40O8 |
Molecular Weight | 516.6 g/mol |
IUPAC Name | 4-O-[(8S,14S,16R,24S)-14,16-dihydroxy-24-methyl-2-oxo-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-8-yl] 1-O-methyl butanedioate |
Standard InChI | InChI=1S/C29H40O8/c1-23-14-8-4-3-5-9-15-24(30)22-25(31)16-10-6-11-17-26(18-12-7-13-19-28(33)36-23)37-29(34)21-20-27(32)35-2/h3,5-7,9-13,15,17,19,23-26,30-31H,4,8,14,16,18,20-22H2,1-2H3/t23-,24-,25-,26+/m0/s1 |
Standard InChI Key | OVCQSZDZWUIFMJ-ASDGIDEWSA-N |
Isomeric SMILES | C[C@H]1CCCC=CC=C[C@@H](C[C@H](CC=CC=C[C@H](CC=CC=CC(=O)O1)OC(=O)CCC(=O)OC)O)O |
SMILES | CC1CCCC=CC=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)OC(=O)CCC(=O)OC)O)O |
Canonical SMILES | CC1CCCC=CC=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)OC(=O)CCC(=O)OC)O)O |
Introduction
Chemical Structure and Properties of Macrolactins
Core Structural Features
Macrolactins are characterized by a 24-membered macrocyclic lactone ring as their core structure. The general structure typically includes:
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A 24-membered macrolactone ring
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Three separated diene structural elements
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Multiple hydroxyl groups at specific positions
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An ester carbonyl carbon
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Multiple chiral centers
Based on the structural characteristics of other macrolactins, Macrolactin Z would likely maintain this core 24-membered ring structure while featuring unique modifications to distinguish it from other members of the family. The macrolactin structure typically contains six double bonds and one ester carbonyl carbon within the macrolactone ring, accounting for eight degrees of unsaturation .
Spectroscopic Properties
The spectroscopic characteristics of macrolactins generally include:
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¹³C NMR spectra displaying ester carbonyl carbon resonances at approximately δc 167.8 and 174.5
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Olefinic methine carbon signals between δc 117.5 and 146.0
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¹H NMR spectra featuring multiple olefinic proton signals between δH 5.0 and 7.0
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UV absorption bands characteristic of conjugated polyene systems
Macrolactin Z would likely exhibit circular dichroism (CD) spectra with specific Cotton effects, similar to Macrolactin XY which shows a negative Cotton effect at 260 nm and a positive Cotton effect at 233 nm, reflecting its absolute configuration .
Biosynthesis of Macrolactins
Biosynthetic Gene Clusters
Macrolactins are biosynthesized by modular polyketide synthases (PKS). In Bacillus amyloliquefaciens FZB42, the pks2 operon has been identified as responsible for macrolactin biosynthesis . This biosynthetic machinery belongs to the Type I polyketide synthase system, which exhibits a trans-acyltransferase architecture, utilizing a discrete acyltransferase enzyme iteratively in the assembly of the macrolactin structure .
Precursors and Biosynthetic Pathway
Feeding experiments with ¹³C-acetate have revealed that macrolactins are synthesized using acetate/malonate as the sole precursor, resulting in an alternating labeling pattern of the carbon skeleton with ¹³C . The macrolactin structure is compatible with the domain organization of the pks2-operon, confirming its polyketide origin.
Based on the biosynthetic patterns observed in other macrolactins, Macrolactin Z would likely be produced through a similar polyketide biosynthetic pathway, with potential post-PKS modifications creating its unique structural features.
Biological Activities of Macrolactins
Antimicrobial Properties
Macrolactins exhibit varying degrees of antibacterial activity against a range of microorganisms. For instance, Macrolactin XY demonstrates significant inhibitory effects against multiple bacterial species, with particularly strong activity against Enterococcus faecalis (MIC 3 μg/mL and MBC 12 μg/mL) . Other macrolactins also show activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Vibrio traumaticus, and Vibrio parahaemolyticus with MICs ranging from 3 to 12 μg/mL .
Table 1. Antibacterial Activities of Selected Macrolactins Against Various Microorganisms
Compound | E. faecalis | S. aureus | B. subtilis | E. coli | ||||
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Macrolactin XY | 3 | 12 | 6 | 24 | 6 | 24 | 6 | 24 |
Macrolactin F | 6 | 24 | 6 | 24 | 6 | 24 | 12 | 48 |
Macrolactin A | 6 | 24 | 6 | 24 | 6 | 24 | 12 | 48 |
Values represent MIC (μg/mL) (left column) and MBC (μg/mL) (right column) for each organism.
Anti-inflammatory Activity
Some macrolactins demonstrate significant anti-inflammatory properties. For example, 7,13-epoxyl-macrolactin A exhibits potent inhibitory effects on the expression of inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages . The epoxy ring in this compound appears to enhance its anti-inflammatory properties compared to other macrolactins.
Mechanism of Antibacterial Action
The antibacterial mechanism of macrolactins has been investigated, particularly for Macrolactin XY. This compound appears to:
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Disrupt bacterial cell membrane integrity and permeability
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Inhibit the expression of genes associated with bacterial energy metabolism
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Affect bacterial membrane potential
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Interfere with protein synthesis, particularly larger-molecular-weight proteins
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Cause leakage of intracellular components, as evidenced by increased extracellular nucleic acid content
Structure-Activity Relationships in Macrolactins
Key Structural Determinants of Activity
Analysis of structure-activity relationships indicates that the position and type of substituents on the macrolactin ring significantly influence biological activity. For instance:
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Macrolactins exhibit strong antibacterial activity when the C-15 position is linked to a hydroxyl group
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The methoxyl group at the C-15 position in Macrolactin XY contributes significantly to its enhanced antibacterial effects compared to other macrolactins
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The presence of an epoxy ring, as in 7,13-epoxyl-macrolactin A, appears to enhance anti-inflammatory activity
Based on these observations, the specific modifications in Macrolactin Z would likely determine its particular biological activity profile and potency.
Comparative Analysis with Other Macrolactins
The main structural differences between macrolactin variants often involve:
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The oxidation state of carbon atoms at specific positions
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The presence of methoxyl versus hydroxyl groups
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The formation of epoxy rings between hydroxyl groups
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Acylation patterns at various positions
For example, Macrolactin XY differs from other macrolactins primarily in having a methoxyl group at the C-15 position, whereas other macrolactins typically feature a hydroxyl group at this position . Similarly, 7,13-epoxyl-macrolactin A features an epoxy moiety formed by the condensation between 7-OH and 13-OH .
Table 2. Structural Comparison of Selected Macrolactins
Compound | Core Structure | Key Modifications | Distinctive Features |
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Macrolactin XY | 24-membered macrolactone | Methoxylation at C-15 | Superior antibacterial activity against E. faecalis |
Macrolactin A | 24-membered macrolactone | Hydroxylation at C-15 | Prototype structure for macrolactin family |
7,13-epoxyl-macrolactin A | 24-membered macrolactone | Epoxy ring between positions 7 and 13 | Enhanced anti-inflammatory activity |
Future Research Directions
Structural Elucidation and Synthesis
Complete structural elucidation of Macrolactin Z would be essential for understanding its properties and potential applications. This would involve:
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Isolation and purification from bacterial cultures
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Comprehensive spectroscopic analysis (NMR, MS, IR, UV)
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Determination of absolute configuration
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Total synthesis to confirm structure and develop production methods
Biological Activity Profiling
Comprehensive screening of Macrolactin Z for various biological activities would be important, including:
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Broad-spectrum antimicrobial testing
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Anti-inflammatory assays
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Cytotoxicity against cancer cell lines
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Antiviral testing
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Mechanism of action studies
Structure-Activity Relationship Studies
Development of structure-activity relationships through systematic modification of the Macrolactin Z structure could lead to more potent or selective derivatives with enhanced properties for specific applications.
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